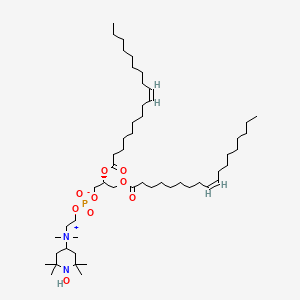

1,2-Dioleoyl-sn-glycero-3-phospho(tempo)choline

Descripción

1,2-Dioleoyl-sn-glycero-3-phospho(tempo)choline is a phospholipid compound that contains a tempo group. It is a white solid that is stable at room temperature and soluble in organic solvents . This compound is used in the study of cell membranes and biological membranes due to its unique properties.

Propiedades

Fórmula molecular |

C52H99N2O9P |

|---|---|

Peso molecular |

927.3 g/mol |

Nombre IUPAC |

[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-dimethylazaniumyl]ethyl phosphate |

InChI |

InChI=1S/C52H99N2O9P/c1-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-49(55)60-45-48(63-50(56)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-2)46-62-64(58,59)61-42-41-54(7,8)47-43-51(3,4)53(57)52(5,6)44-47/h23-26,47-48,57H,9-22,27-46H2,1-8H3/b25-23-,26-24-/t48-/m1/s1 |

Clave InChI |

ATFCYGOHPNYZAZ-BIUCBCRNSA-N |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C1CC(N(C(C1)(C)C)O)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C1CC(N(C(C1)(C)C)O)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |

Origen del producto |

United States |

Métodos De Preparación

The preparation of 1,2-Dioleoyl-sn-glycero-3-phospho(tempo)choline involves a series of chemical synthesis steps. The general method includes:

Esterification: Synthesis of two oleic acids and glycerol through esterification to obtain 1,2-dioleoyl-sn-glycerol.

Phosphorylation: Reacting 1,2-dioleoyl-sn-glycerol with phosphoric acid and halogenated nucleophilic reagents (such as phosphorus trichloride) to form 1,2-dioleoyl-sn-glycero-3-phosphate ester.

Tempo Group Addition: The tempo group is then introduced to the phospholipid structure under suitable conditions to obtain the final product.

Análisis De Reacciones Químicas

1,2-Dioleoyl-sn-glycero-3-phospho(tempo)choline undergoes various chemical reactions, including:

Oxidation and Reduction: The tempo group can undergo redox reactions, making it useful in studying oxidative stress and related processes.

Substitution: The compound can participate in substitution reactions where the tempo group can be replaced or modified under specific conditions.

Aplicaciones Científicas De Investigación

1,2-Dioleoyl-sn-glycero-3-phospho(tempo)choline has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1,2-Dioleoyl-sn-glycero-3-phospho(tempo)choline involves its integration into lipid bilayers, where it can influence membrane fluidity and stability. The tempo group allows for redox reactions, which can be used to study oxidative processes in biological systems. The compound targets cell membranes and can interact with various membrane proteins and lipids, affecting their function and behavior .

Comparación Con Compuestos Similares

1,2-Dioleoyl-sn-glycero-3-phospho(tempo)choline is unique due to the presence of the tempo group, which imparts redox properties. Similar compounds include:

1,2-Dioleoyl-sn-glycero-3-phosphocholine: Lacks the tempo group and is commonly used in the generation of micelles and liposomes.

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Used in fluorescence studies but does not have the redox properties of the tempo group.

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine: Similar in structure but used for different applications due to the absence of the tempo group.

These comparisons highlight the unique redox capabilities of 1,2-Dioleoyl-sn-glycero-3-phospho(tempo)choline, making it valuable in specific research areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.